molecular formula C16H16IN3O2 B6027251 N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B6027251
M. Wt: 409.22 g/mol
InChI Key: GAQNFFDRYZWIOQ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HIBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIBA is a hydrazone derivative that has been synthesized through a multistep process, and its chemical structure has been characterized using various analytical techniques.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in cancer cells involves the induction of apoptosis and cell cycle arrest. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and repair. This leads to the accumulation of DNA damage and the activation of the p53 pathway, which ultimately results in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, this compound induces apoptosis and cell cycle arrest, which leads to the inhibition of tumor growth. In normal cells, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress. This compound has also been shown to modulate the activity of various enzymes involved in metabolic pathways, which makes it a potential candidate for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in lab experiments is its unique chemical structure, which allows it to selectively bind to metal ions and enzymes. This makes it a useful tool for studying metal ion homeostasis and enzyme activity in cells. Another advantage of using this compound is its potential applications in cancer therapy and material science.
One of the main limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of MOFs with improved properties. Additionally, further research is needed to elucidate the mechanism of action of this compound in cells and to identify its molecular targets.

Synthesis Methods

The synthesis of N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the condensation of 2-amino-3-methylbenzoic acid hydrazide with 4-hydroxy-3-iodobenzaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound as a yellow crystalline solid. The purity of the compound is confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against various cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, which makes it a promising candidate for cancer therapy.
In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. Its unique chemical structure allows it to selectively bind to these metal ions, which makes it a useful tool for studying metal ion homeostasis in cells.
In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound-based MOFs have been shown to exhibit high stability and selectivity for gas adsorption, which makes them promising candidates for industrial applications.

properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-15(21)13(17)8-12/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQNFFDRYZWIOQ-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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